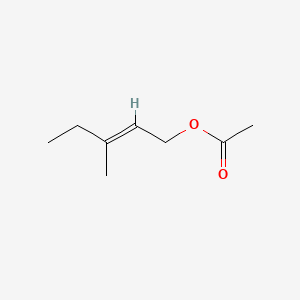
3-Methyl-2-pentenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-pentenyl acetate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 3-methyl-2-pentanol and acetic acid. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2-pentenyl acetate can be synthesized through the esterification of 3-methyl-2-pentanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, this compound is produced by reacting 3-methyl-2-pentanol with acetic anhydride in the presence of an inorganic base catalyst. This method is preferred due to its higher yield and purity of the final product .
化学反应分析
Types of Reactions: 3-Methyl-2-pentenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methyl-2-pentanol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Hydrolysis: 3-Methyl-2-pentanol and acetic acid.
Reduction: 3-Methyl-2-pentanol.
Oxidation: Acetic acid and other carboxylic acids.
科学研究应用
3-Methyl-2-pentenyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
作用机制
The mechanism of action of 3-methyl-2-pentenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various cellular processes. For example, it may interact with receptors on the cell surface, triggering a cascade of intracellular events that lead to specific physiological responses .
相似化合物的比较
Isoamyl acetate: Known for its banana-like aroma, used in flavorings and fragrances.
2-Pentyl acetate: Another ester with a fruity aroma, used in similar applications.
3-Methyl-1-butanol: A related alcohol used in the synthesis of esters like 3-methyl-2-pentenyl acetate.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts a distinct fruity aroma. This makes it particularly valuable in the fragrance and flavor industries, where it is used to create unique scent and taste profiles.
属性
CAS 编号 |
37078-06-1 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
[(E)-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+ |
InChI 键 |
IJCQHJBYPARIAQ-FNORWQNLSA-N |
手性 SMILES |
CC/C(=C/COC(=O)C)/C |
规范 SMILES |
CCC(=CCOC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















